N-(1-Adamantyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)-1-benzenesulfonamide
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Overview
Description
N-(1-Adamantyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)-1-benzenesulfonamide is a complex organic compound characterized by the presence of an adamantyl group, a tetrahydrofuranylmethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)-1-benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, while the tetrahydrofuranylmethyl group is incorporated via a nucleophilic substitution reaction. The final step involves the formation of the benzenesulfonamide moiety through a sulfonation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1-Adamantyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)-1-benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Adamantyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)-1-benzenesulfonamide involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s stability and binding affinity, while the sulfonamide moiety can interact with enzymes or receptors. The compound may inhibit specific pathways or enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-Adamantyl)trifluoroacetamide: Shares the adamantyl group but differs in the functional groups attached.
N-(tetrahydro-2-furanylmethyl)-1-naphthamide: Contains the tetrahydrofuranylmethyl group but has a different core structure.
Uniqueness
N-(1-Adamantyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)-1-benzenesulfonamide is unique due to its combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H31N3O3S2 |
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Molecular Weight |
449.6 g/mol |
IUPAC Name |
1-[4-(1-adamantylsulfamoyl)phenyl]-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C22H31N3O3S2/c26-30(27,25-22-11-15-8-16(12-22)10-17(9-15)13-22)20-5-3-18(4-6-20)24-21(29)23-14-19-2-1-7-28-19/h3-6,15-17,19,25H,1-2,7-14H2,(H2,23,24,29) |
InChI Key |
LQEJZZTWOWMGCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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